molecular formula C40H26O10 B3325493 [1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy- CAS No. 2143095-89-8

[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-

Cat. No. B3325493
M. Wt: 666.6 g/mol
InChI Key: PIOBQBFUDHYHTE-UHFFFAOYSA-N
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Description

“[1,1’:3’,1’‘:3’‘,1’‘’-Quaterphenyl]-4,4’‘’-dicarboxylic acid, 5’,5’‘-bis(4-carboxyphenyl)-4’‘,6’-dihydroxy-” is an aromatic compound . It is a derivative of terphenyl-3,3’‘,5,5’'-tetracarboxylic acid . This compound can be used in the preparation of various organic framework materials .


Molecular Structure Analysis

The molecular formula of this compound is C22H14O8 . The exact structure would need to be determined through further analysis.


Physical And Chemical Properties Analysis

The melting point of this compound is greater than 370°C . The predicted boiling point is 836.7±65.0 °C and the predicted density is 1.504±0.06 g/cm3 . The predicted pKa is 3.11±0.10 .

Scientific Research Applications

Organic Electronics and Optoelectronics

Research on BODIPY-based organic semiconductors highlights their applications in organic light-emitting diodes (OLEDs). These materials, through structural design and synthesis innovations, have been developed for use in sensors, organic thin-film transistors, and organic photovoltaics. The advancements in BODIPY-based materials, especially as 'metal-free' infrared emitters, underscore the significant potential of organic compounds in optoelectronics, inspiring future developments in this domain (Squeo & Pasini, 2020).

Synthetic Methodologies

In synthetic chemistry, the development of practical, scalable, and environmentally benign methods for the preparation of intermediates like 5,5′-Methylene-bis(benzotriazole) demonstrates the continuous effort to improve the efficiency and sustainability of chemical syntheses. These advancements are pivotal for the preparation of metal passivators and light-sensitive materials, contributing to green chemistry and the synthesis of complex molecules (Gu et al., 2009).

Environmental Science and Biotechnology

The exploration of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds like acetaminophen highlights the environmental applications of organic chemistry. Understanding the kinetics, mechanisms, and by-products of AOPs contributes to environmental sustainability by addressing water scarcity and pollution. The identification of mutagenic by-products and the elucidation of degradation pathways are critical for enhancing AOP efficiency and safeguarding ecosystems (Qutob et al., 2022).

Safety And Hazards

This compound is labeled as dangerous, with hazard codes T and N . The safety instructions are 53-26-36/37-45-61 . It has a transport number of UN 3077 9 / PGIII .

properties

IUPAC Name

4-[5-[3,5-bis(4-carboxyphenyl)-4-hydroxyphenyl]-3-(4-carboxyphenyl)-2-hydroxyphenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H26O10/c41-35-31(21-1-9-25(10-2-21)37(43)44)17-29(18-32(35)22-3-11-26(12-4-22)38(45)46)30-19-33(23-5-13-27(14-6-23)39(47)48)36(42)34(20-30)24-7-15-28(16-8-24)40(49)50/h1-20,41-42H,(H,43,44)(H,45,46)(H,47,48)(H,49,50)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOBQBFUDHYHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2O)C3=CC=C(C=C3)C(=O)O)C4=CC(=C(C(=C4)C5=CC=C(C=C5)C(=O)O)O)C6=CC=C(C=C6)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H26O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-
Reactant of Route 2
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-
Reactant of Route 3
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-
Reactant of Route 4
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-
Reactant of Route 5
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-
Reactant of Route 6
[1,1':3',1'':3'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, 5',5''-bis(4-carboxyphenyl)-4'',6'-dihydroxy-

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